N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with chloro, methyl, and nitro groups, and an acetamide moiety linked to a phenyl ring with a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to remove the nitro group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chloro groups.
Major Products
Amino derivatives: from reduction of the nitro group.
Hydroxy derivatives: from nucleophilic substitution of chloro groups.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and phenylcarbonyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both nitro and phenylcarbonyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C19H14Cl2N4O4 |
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Molecular Weight |
433.2g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C19H14Cl2N4O4/c1-11-17(21)19(25(28)29)23-24(11)10-16(26)22-15-8-7-13(20)9-14(15)18(27)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26) |
InChI Key |
QKPHRJBGGSUODX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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